molecular formula C22H17BrN2O2S B2491889 N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide CAS No. 865616-24-6

N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide

Cat. No.: B2491889
CAS No.: 865616-24-6
M. Wt: 453.35
InChI Key: YBEQYKFCPSYLQX-UHFFFAOYSA-N
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Description

N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide is a versatile chemical compound used in various scientific research fields. This compound is known for its unique structure, which includes a quinoline core substituted with a bromine atom and a phenyl group, making it valuable in drug discovery and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Br₂) and sulfonyl chlorides (e.g., SO₂Cl₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

Scientific Research Applications

N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of various biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological target being studied .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine: Another quinoline derivative with similar biological activities.

    N-(4-bromophenyl)-2-phenylquinolin-4-amine: Shares structural similarities and is used in similar research applications.

Uniqueness

N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O2S/c1-28(26,27)25-18-9-5-8-16(12-18)22-14-19(15-6-3-2-4-7-15)20-13-17(23)10-11-21(20)24-22/h2-14,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEQYKFCPSYLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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